6-amino-N-hydroxyhexanamide
Overview
Description
6-amino-N-hydroxyhexanamide is an organic compound with the molecular formula C6H14N2O2 It is characterized by the presence of an amino group (-NH2) and a hydroxamic acid group (-NHOH) attached to a hexanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-N-hydroxyhexanamide typically involves the reaction of hexanoyl chloride with hydroxylamine hydrochloride in the presence of a base, followed by the introduction of an amino group. The reaction conditions often include:
Hexanoyl chloride: This serves as the starting material.
Hydroxylamine hydrochloride: Reacts with hexanoyl chloride to form the hydroxamic acid group.
Base (e.g., sodium hydroxide): Facilitates the reaction by neutralizing the hydrochloric acid formed during the process.
Amination: Introduction of the amino group through a suitable amination reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-amino-N-hydroxyhexanamide undergoes various chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction of the hydroxamic acid group can yield amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: For substitution reactions, common nucleophiles include halides, alkoxides, and thiolates.
Major Products
The major products formed from these reactions include nitroso compounds, nitro compounds, amines, and substituted derivatives of this compound.
Scientific Research Applications
6-amino-N-hydroxyhexanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Investigated for its potential as a chelating agent for metal ions, which can be useful in biochemical assays and environmental remediation.
Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: Utilized in the development of chelating resins for the removal of heavy metal ions from water.
Mechanism of Action
The mechanism of action of 6-amino-N-hydroxyhexanamide involves its ability to form stable complexes with metal ions through its hydroxamic acid group. This chelation process is facilitated by the formation of multi-elemental ring structures, which enhance the stability and effectiveness of the compound in binding metal ions .
Comparison with Similar Compounds
Similar Compounds
6-amino-N-hydroxyhexanoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
N-hydroxyhexanamide: Lacks the amino group present in 6-amino-N-hydroxyhexanamide.
6-aminohexanamide: Lacks the hydroxamic acid group.
Uniqueness
This compound is unique due to the presence of both an amino group and a hydroxamic acid group, which confer distinct chemical reactivity and binding properties. This dual functionality makes it particularly effective as a chelating agent and a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
6-amino-N-hydroxyhexanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c7-5-3-1-2-4-6(9)8-10/h10H,1-5,7H2,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQVDFULTKFINY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)NO)CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634119 | |
Record name | 6-Amino-N-hydroxyhexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70634119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2214-89-3 | |
Record name | 6-Amino-N-hydroxyhexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70634119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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